Ethambutol, meso-

Description

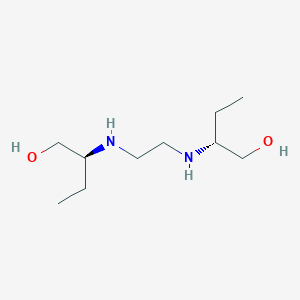

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCCN[C@@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143374 | |

| Record name | Ethambutol, meso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-06-5 | |

| Record name | Ethambutol, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol, meso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMBUTOL, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties and Structure of meso-Ethambutol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis. Its molecular structure contains two chiral centers, leading to the existence of three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral diastereomer, meso-ethambutol. The antitubercular activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R)- and meso-forms.[1] A thorough understanding of the distinct chemical properties and structure of meso-ethambutol is essential for researchers in drug development, enabling precise analytical characterization, impurity profiling, and a deeper comprehension of its pharmacological and toxicological profiles.

Chemical Structure and Stereochemistry

Meso-ethambutol is an achiral diastereomer of the enantiomeric ethambutol pair. Its IUPAC name is (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol. The molecule possesses two stereocenters with opposite configurations (R and S), resulting in an internal plane of symmetry that renders the molecule achiral.

Caption: Stereoisomeric relationship of Ethambutol.

Physicochemical Properties

The distinct stereochemistry of meso-ethambutol influences its physical and chemical properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

| Synonyms | (R,S)-Ethambutol, meso-Ethambutol | |

| Chemical Formula | C₁₀H₂₄N₂O₂ | [2] |

| Molecular Weight | 204.31 g/mol | [2] |

| Melting Point | 132.5 - 136 °C | [3] |

| Solubility | Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water. | [3] |

| pKa₁ | 6.35 (for dihydrochloride) | |

| pKa₂ | 9.35 (for dihydrochloride) |

Experimental Protocols

Synthesis and Purification of meso-Ethambutol

The synthesis of ethambutol typically results in a mixture of its stereoisomers. The isolation of the meso-form can be achieved through fractional crystallization.

Principle: The diastereomeric relationship between meso-ethambutol and the enantiomeric pair ((S,S)- and (R,R)-ethambutol) results in different physical properties, such as solubility, which allows for their separation by crystallization.

Methodology:

-

A common synthetic route involves the reaction of (±)-2-aminobutanol with 1,2-dichloroethane. This produces a mixture of the dl-racemate and the meso-form of ethambutol.

-

The resulting mixture of bases is dissolved in hot 95% ethanol.

-

Upon cooling, the meso-ethambutol, being less soluble in ethanol than the racemic mixture, will preferentially crystallize.

-

The initial crop of crystals is collected by filtration. A second crop can be obtained by further concentration and cooling of the mother liquor.

-

The purity of the isolated meso-ethambutol can be confirmed by its melting point (132.5-136°C) and further analytical characterization.[3]

Analytical Separation of Ethambutol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the quantitative analysis of meso-ethambutol, particularly for impurity profiling in drug substances.

Principle: This method utilizes a chiral stationary phase or a chiral derivatizing agent to differentiate between the stereoisomers of ethambutol, allowing for their separation and quantification. An alternative achiral method relies on the formation of diastereomeric complexes with a chiral reagent in the mobile phase.

Methodology:

-

Sample Preparation: A known concentration of the ethambutol sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.

-

Derivatization (Optional but common): Ethambutol's amino groups are derivatized with a UV-active agent to enhance detection. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).

-

HPLC System and Conditions:

-

Column: A silica-based column, such as Hypersil Silica (5µm), is often used.

-

Mobile Phase: A mixture of an aqueous buffer containing a copper salt (e.g., 20 ppm CuSO₄·5H₂O) and acetonitrile (e.g., 50:50 v/v) is used. The pH is adjusted to approximately 7.0 with a dilute ammonia solution. The copper ions form transient diastereomeric complexes with the ethambutol isomers, enabling their separation on an achiral stationary phase.[4]

-

Flow Rate: A typical flow rate is 1.5 mL/min.

-

Detection: UV detection at 254 nm is commonly employed, especially after derivatization.[4]

-

-

Data Analysis: The retention times of the peaks are compared with those of reference standards for each stereoisomer to identify and quantify the amount of meso-ethambutol present. The peak area is proportional to the concentration of the isomer.

Logical Workflow for Stereoisomer Separation

The following diagram illustrates the general workflow for the analytical separation of ethambutol stereoisomers.

Caption: General workflow for ethambutol isomer analysis.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to meso-ethambutol. The provided data and protocols are intended to support researchers and scientists in the accurate identification, quantification, and characterization of this important stereoisomer, ultimately contributing to the development of safer and more effective antitubercular therapies.

References

Stereoisomers of Ethambutol: A Technical Guide to Their Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone of first-line antituberculosis therapy. As a chiral molecule with two stereogenic centers, ethambutol exists as three stereoisomers: (+)-(S,S)-ethambutol, (-)-(R,R)-ethambutol, and the achiral meso-ethambutol. The pharmacological and toxicological properties of these stereoisomers are markedly different, underscoring the critical importance of stereospecificity in drug development and therapy. This technical guide provides an in-depth exploration of the characteristics of ethambutol stereoisomers, complete with quantitative data, detailed experimental protocols for their separation and analysis, and visualizations of key concepts.

Data Presentation: Comparative Analysis of Ethambutol Stereoisomers

The antitubercular activity of ethambutol is almost exclusively attributed to the (+)-(S,S)-enantiomer, while the primary adverse effect, optic neuritis, is not stereospecific.[1] This disparity highlights the improved therapeutic index of the pure (+)-(S,S)-enantiomer over a racemic mixture.

| Property | (+)-(S,S)-Ethambutol | (-)-(R,R)-Ethambutol | meso-Ethambutol |

| Antitubercular Potency Ratio | 1 | ~1/500 | ~1/12 |

| Primary Toxic Effect | Optic Neuritis | Optic Neuritis | Optic Neuritis |

| Relative Toxicity | Equipotent with other isomers | Equipotent with other isomers | Equipotent with other isomers |

Table 1: Comparative properties of ethambutol stereoisomers. The potency of the (+)-(S,S)-enantiomer is set as the baseline for comparison.[1]

Experimental Protocols

Chiral Separation of Ethambutol Stereoisomers via High-Performance Liquid Chromatography (HPLC)

A quantitative enantioselective HPLC method is crucial for the analysis of ethambutol stereoisomers. The following protocol is based on established methods for the chiral separation of ethambutol.

Objective: To separate and quantify the (+)-(S,S), (-)-(R,R), and meso stereoisomers of ethambutol.

Principle: The stereoisomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes between the analytes and the CSP.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with UV detection

-

Chiral Stationary Phase Column (e.g., as described by Blessington & Beiraghi, 1990)

-

Mobile Phase: A suitable mixture of organic solvents and buffers (specific composition to be optimized based on the chosen chiral column)

-

Ethambutol standard reference materials for all three stereoisomers

-

Internal Standard (e.g., N,N′-dibenzylethylenediamine)

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of each ethambutol stereoisomer and the internal standard in the mobile phase.

-

Create a series of calibration standards by diluting the stock solutions to known concentrations.

-

For analysis of a drug substance, dissolve a precisely weighed amount in the mobile phase to a known concentration.

-

-

Chromatographic Conditions (Example):

-

Column: Chiral HPLC Column (specific type and dimensions as per the validated method)

-

Mobile Phase: To be determined based on the column manufacturer's recommendations and empirical optimization. Common mobile phases for chiral separations include mixtures of alkanes (e.g., hexane) with alcohols (e.g., ethanol, isopropanol) and sometimes a small amount of an amine modifier.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: As ethambutol lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) may be necessary.[2]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to establish a calibration curve for each stereoisomer.

-

Inject the sample solution.

-

Identify the peaks corresponding to each stereoisomer and the internal standard based on their retention times.

-

Quantify the amount of each stereoisomer in the sample using the calibration curve.

-

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The Resazurin Microtiter Assay (REMA) is a colorimetric and fluorometric method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

Objective: To determine the minimum concentration of each ethambutol stereoisomer that inhibits the visible growth of M. tuberculosis.

Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The absence of a color change indicates inhibition of bacterial growth.

Instrumentation and Reagents:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

Ethambutol stereoisomer stock solutions

-

Resazurin solution (0.01% w/v in sterile distilled water)

-

Biosafety cabinet (Class II or III)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:20 in fresh Middlebrook 7H9 broth.

-

-

Plate Preparation:

-

Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.

-

Add 100 µL of the ethambutol stereoisomer stock solution to the first well of a row and perform serial two-fold dilutions across the row.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a drug-free control (inoculum only) and a sterility control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading:

-

After the initial incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

-

Assessment of Ethambutol-Induced Optic Neuropathy in a Rat Model

This protocol describes the induction and assessment of ethambutol-induced optic neuropathy in rats to evaluate the toxic potential of the stereoisomers.

Objective: To evaluate the retinal toxicity of ethambutol stereoisomers in a Wistar rat model.

Principle: High doses of ethambutol can induce optic neuropathy, characterized by damage to retinal ganglion cells (RGCs). This can be assessed through histopathological examination of the retina.

Materials and Methods:

-

Wistar rats

-

Ethambutol stereoisomer solutions for oral administration

-

Oral gavage needles

-

Anesthetic agents

-

Fixatives for tissue preservation (e.g., 4% paraformaldehyde)

-

Microtome and histology equipment

-

Microscope

Procedure:

-

Animal Dosing:

-

Divide rats into experimental groups, each receiving a specific ethambutol stereoisomer, and a control group receiving the vehicle.

-

Administer the designated ethambutol stereoisomer or vehicle daily via oral gavage for a predetermined period (e.g., 30 days). A typical dose to induce optic neuropathy in rats is 35 mg/kg/day.

-

Monitor the animals for any signs of systemic toxicity.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the animals under anesthesia.

-

Enucleate the eyes and fix them in 4% paraformaldehyde.

-

Process the fixed tissues for paraffin embedding and sectioning.

-

-

Histopathological Analysis:

-

Stain the retinal sections with Hematoxylin and Eosin (H&E).

-

Examine the sections under a microscope, paying close attention to the ganglion cell layer.

-

Assess for signs of RGC apoptosis, such as pyknotic nuclei and condensed cytoplasm.

-

Quantify the number of surviving RGCs in a defined area of the retina for each experimental group.

-

-

Data Analysis:

-

Compare the number of surviving RGCs between the control group and the groups treated with the different ethambutol stereoisomers.

-

A statistically significant decrease in the number of RGCs in the treated groups compared to the control group is indicative of optic neuropathy.

-

Visualizations

Caption: Relationship between ethambutol stereoisomers and their biological activities.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Putative signaling pathway for ethambutol-induced optic neuropathy.

References

Unraveling the Biological Activity of meso-Ethambutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol is a cornerstone of first-line tuberculosis therapy. It exists as three stereoisomers: the potent antitubercular agent (S,S)-ethambutol, its enantiomer (R,R)-ethambutol, and the diastereomeric meso-ethambutol. This technical guide provides an in-depth analysis of the biological activity of meso-ethambutol, focusing on its mechanism of action, comparative in vitro efficacy, and detailed experimental protocols for its evaluation. Quantitative data is presented to facilitate direct comparison with its more active counterpart, highlighting the critical role of stereochemistry in the pharmacological profile of this important antibiotic.

Introduction

Ethambutol targets the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall, a structure essential for the viability and pathogenicity of Mycobacterium tuberculosis. The drug possesses two chiral centers, giving rise to three stereoisomers. The therapeutic efficacy of ethambutol is almost exclusively attributed to the (S,S)-enantiomer. The meso form, possessing a plane of symmetry, is achiral and exhibits significantly lower antitubercular activity. Understanding the biological profile of meso-ethambutol is crucial for a comprehensive grasp of the drug's structure-activity relationship and for the development of novel antitubercular agents.

Mechanism of Action: Inhibition of Arabinosyl Transferase

The primary molecular target of ethambutol is arabinosyl transferase, a key enzyme in the biosynthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[1][2][3] Inhibition of this enzyme disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and loss of bacterial integrity.

The stereochemical configuration of ethambutol is paramount to its inhibitory activity. The (S,S)-enantiomer effectively binds to the arabinosyl transferase, whereas the meso-isomer exhibits a much weaker interaction. This difference in binding affinity is the basis for the observed disparity in their biological activities.

Quantitative Biological Activity

The antitubercular activity of ethambutol stereoisomers is quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The (S,S)-enantiomer is reported to be approximately 12 times more potent than the meso-form. While specific MIC values for meso-ethambutol are not widely reported in recent literature, historical data and the established relative potency provide a basis for comparison.

| Stereoisomer | Relative Potency vs. (S,S)-Ethambutol | Estimated MIC (µg/mL) against M. tuberculosis H37Rv |

| (S,S)-Ethambutol | 1 | 0.25 - 2 |

| meso-Ethambutol | ~1/12 | 3 - 24 |

| (R,R)-Ethambutol | ~1/500 | >100 |

Note: The estimated MIC for meso-ethambutol is calculated based on the reported relative potency. Actual values may vary depending on the experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for testing the susceptibility of M. tuberculosis to antimicrobial agents.[4][5][6][7]

Objective: To determine the MIC of meso-ethambutol and other stereoisomers against M. tuberculosis H37Rv.

Materials:

-

meso-Ethambutol, (S,S)-Ethambutol, (R,R)-Ethambutol

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Drug Solutions:

-

Prepare stock solutions of each ethambutol isomer in sterile deionized water.

-

Perform serial two-fold dilutions in 7H9 broth to achieve a range of concentrations to be tested (e.g., from 64 µg/mL to 0.125 µg/mL).

-

-

Preparation of Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute the adjusted inoculum 1:100 in 7H9 broth to obtain a final concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Plate Inoculation:

-

Add 100 µL of the appropriate drug dilution to each well of a 96-well plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a drug-free growth control (inoculum in broth) and a sterility control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

-

Arabinosyl Transferase Inhibition Assay

This biochemical assay measures the direct inhibition of the arabinosyl transferase enzyme by the ethambutol isomers.[1][8][9][10]

Objective: To determine the IC50 values of ethambutol stereoisomers against mycobacterial arabinosyl transferase.

Materials:

-

Purified mycobacterial arabinosyl transferase (e.g., from M. smegmatis or overexpressed M. tuberculosis enzyme)

-

Decaprenyl-phosphoryl-arabinose (DPA), the arabinose donor

-

A suitable arabinose acceptor substrate

-

Ethambutol stereoisomers

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Method for detecting product formation (e.g., radiolabeling with [¹⁴C]-DPA followed by scintillation counting or chromatographic separation)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, a known concentration of arabinosyl transferase, and the arabinose acceptor.

-

Add varying concentrations of the ethambutol isomer to be tested.

-

Include a no-inhibitor control.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arabinose donor (e.g., [¹⁴C]-DPA).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction (e.g., by heating or adding a quenching agent).

-

-

Detection and Quantification:

-

Separate the product from the unreacted substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).

-

Quantify the amount of product formed.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

The biological activity of meso-ethambutol is significantly lower than that of its (S,S)-stereoisomer, a direct consequence of its reduced affinity for the target enzyme, arabinosyl transferase. This underscores the critical importance of stereochemistry in drug design and development. The experimental protocols provided in this guide offer a framework for the continued investigation of ethambutol's structure-activity relationship and the evaluation of new antitubercular candidates targeting the mycobacterial cell wall. Further research to determine the precise MIC and IC50 values of meso-ethambutol using modern standardized methods would be a valuable contribution to the field.

References

- 1. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TCDB » SEARCH [tcdb.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 6. Ethambutol Resistance as Determined by Broth Dilution Method Correlates Better than Sequencing Results with embB Mutations in Multidrug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Achiral Nature of meso-Ethambutol: A Stereochemical Guide for Pharmaceutical Scientists

Abstract: Ethambutol is a cornerstone of first-line antituberculosis therapy, and its clinical use provides a classic example of the critical role stereochemistry plays in pharmacology. The ethambutol molecule possesses two constitutionally symmetrical stereogenic centers, giving rise to three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-ethambutol. Despite having two chiral centers, the meso form is optically inactive due to an internal plane of symmetry. This technical guide provides an in-depth analysis of the achiral nature of meso-ethambutol, presents quantitative data on the optical and biological activities of all stereoisomers, and details the experimental protocols used for their characterization and separation.

Introduction

Ethambutol is a bacteriostatic agent that functions by inhibiting arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall.[1][2] The significance of ethambutol in the context of medicinal chemistry extends beyond its therapeutic action to its stereochemical properties. The molecule contains two chiral centers, a structural feature that often results in multiple stereoisomers with potentially vast differences in biological activity and toxicity.

In the case of ethambutol, the therapeutically active agent is the (S,S)-enantiomer.[1] However, the existence of its enantiomer ((R,R)-ethambutol) and a diastereomer (meso-ethambutol) necessitates a thorough understanding of their properties for drug development and regulatory purposes. This guide focuses specifically on the unique nature of meso-ethambutol, a compound that is achiral despite containing stereogenic centers, a defining characteristic of meso compounds.

The Stereoisomers of Ethambutol

The structure of ethambutol features two chiral carbon atoms at the C2 and C2' positions of the butanol moieties. This gives rise to 2² = 4 possible stereoisomers. However, due to the symmetrical nature of the molecule, only three unique stereoisomers exist. These are:

-

(+)-(S,S)-Ethambutol: The dextrorotatory enantiomer with potent antitubercular activity.

-

(-)-(R,R)-Ethambutol: The levorotatory enantiomer, which is the mirror image of the (S,S) form.

-

meso-Ethambutol: A diastereomer of both (S,S) and (R,R) forms. It is also known as (R,S)-ethambutol.

The relationship between these isomers is fundamental to understanding their distinct chemical and biological properties. The (S,S) and (R,R) forms are enantiomers, meaning they are non-superimposable mirror images of each other. The meso form is a diastereomer to both the (S,S) and (R,R) forms, meaning they are stereoisomers that are not mirror images.

Defining the Achiral Nature of meso-Ethambutol

A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to an internal element of symmetry, typically a plane of symmetry. This internal symmetry causes the molecule to be superimposable on its mirror image.

In meso-ethambutol, which has an (R) configuration at one chiral center and an (S) configuration at the other, a plane of symmetry bisects the central ethylenediamine bridge. This plane renders one half of the molecule the mirror image of the other half. The practical consequence of this symmetry is the cancellation of optical activity. The (R) center rotates plane-polarized light to an equal and opposite degree as the (S) center, resulting in a net optical rotation of zero.

Quantitative Analysis of Optical Activity

The defining physical characteristic that differentiates chiral and achiral compounds is optical activity. This property is measured using a polarimeter and is reported as the specific rotation ([α]). As predicted by their stereochemical relationships, the enantiomers of ethambutol rotate plane-polarized light equally in opposite directions, while the meso form exhibits no rotation.

| Stereoisomer | Configuration | Specific Rotation ([α]D) | Optical Activity |

| (+)-Ethambutol | (S,S) | +6.0° to +6.7° | Dextrorotatory |

| (-)-Ethambutol | (R,R) | -6.0° to -6.7° | Levorotatory |

| meso-Ethambutol | (R,S) | 0° | Inactive |

| Table 1: Experimentally determined optical properties of ethambutol stereoisomers. The value for (R,R)-ethambutol is inferred from its enantiomeric relationship with the (S,S) form.[3] |

Comparative Biological and Toxicological Profiles

The stereochemistry of ethambutol has profound implications for its biological function. The antitubercular activity resides almost exclusively in the (S,S)-enantiomer. In contrast, the most significant side effect, optic neuritis, is produced with near-equal potency by all three stereoisomers.[1][2] This disparity underscores the importance of using the enantiopure (S,S)-ethambutol in clinical settings to maximize the therapeutic index.

| Stereoisomer | Configuration | Relative Antitubercular Potency | Relative Toxicity (Optic Neuritis) |

| (+)-Ethambutol | (S,S) | ~500x vs (R,R); ~12x vs meso | 1x |

| (-)-Ethambutol | (R,R) | 1x | ~1x |

| meso-Ethambutol | (R,S) | ~40x vs (R,R) | ~1x |

| Table 2: Relative biological activities of ethambutol stereoisomers.[1][2] |

Experimental Methodologies for Stereochemical Verification

Verifying the identity, purity, and achiral nature of meso-ethambutol requires specific analytical techniques.

Polarimetry

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a substance, thereby determining its optical activity. For meso-ethambutol, the expected result is 0°.

Protocol:

-

Sample Preparation: Prepare a solution of the ethambutol isomer in a suitable solvent (e.g., water) at a precisely known concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

-

Cell Loading: Rinse and fill a polarimeter sample cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Measurement: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

-

Interpretation: A value of 0° confirms the sample is optically inactive, consistent with an achiral compound like meso-ethambutol or a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To physically separate the three stereoisomers of ethambutol, allowing for their individual identification and quantification.

Protocol:

-

Column Selection: Utilize an HPLC column with a chiral stationary phase (CSP) capable of stereoselectively interacting with the ethambutol isomers. Pirkle-type or cyclodextrin-based columns are common choices.

-

Mobile Phase Preparation: Prepare an optimized mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol), often with an amine additive (e.g., diethylamine) to improve peak shape.

-

System Equilibration: Pump the mobile phase through the HPLC system and chiral column until a stable baseline is achieved.

-

Sample Injection: Dissolve the sample mixture in the mobile phase and inject a small, precise volume onto the column.

-

Isocratic Elution: The isomers are separated based on their differential interaction with the CSP, leading to different retention times.

-

Detection: Monitor the column eluent using a UV detector (typically at ~254 nm).

-

Analysis: The resulting chromatogram will show three distinct peaks corresponding to (S,S), (R,R), and meso-ethambutol, allowing for their identification and quantification.[3]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Objective: To distinguish between enantiomers in an NMR spectrum. While enantiomers are indistinguishable in a standard NMR experiment, converting them into diastereomers allows for their differentiation.

Protocol:

-

Derivatization: React a sample containing the ethambutol stereoisomers with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((R)-MTPA-Cl).[4] This reaction converts the (S,S) and (R,R) enantiomers into a pair of diastereomers. The meso isomer will also form a unique diastereomeric adduct.

-

NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized product mixture.

-

Spectral Analysis: The resulting diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum. The signals for protons (or fluorine atoms, if using a fluorine-containing CDA) near the stereocenters will appear as separate peaks for each diastereomer.

-

Quantification: The relative amounts of the original stereoisomers can be determined by integrating the corresponding peaks in the spectrum.

Implications for Drug Development

The case of ethambutol serves as a critical lesson in pharmaceutical development:

-

Stereochemical Purity is Paramount: The significant difference in efficacy versus toxicity between the stereoisomers mandates the production and administration of the single, active (S,S)-enantiomer to ensure patient safety and treatment effectiveness.

-

Analytical Control: Robust analytical methods, such as chiral HPLC, are essential for quality control to ensure that batches of the active pharmaceutical ingredient (API) are free from unwanted stereoisomeric impurities like (R,R)-ethambutol and meso-ethambutol.

-

Regulatory Scrutiny: Global regulatory agencies require rigorous characterization of all stereoisomers of a chiral drug, including their synthesis, separation, and individual pharmacological and toxicological profiles.

Conclusion

Meso-ethambutol is the achiral diastereomer of the antituberculosis drug ethambutol. Its achirality, a direct result of an internal plane of symmetry that cancels out the optical activity of its two chiral centers, distinguishes it fundamentally from its chiral counterparts, (S,S)- and (R,R)-ethambutol. While possessing modest antitubercular activity, its toxicity is comparable to the highly potent (S,S)-isomer, highlighting the critical need for stereochemically pure drugs. The analytical methodologies detailed herein provide the necessary tools for researchers and drug development professionals to characterize, separate, and control the stereoisomers of ethambutol, ensuring the safe and effective use of this essential medicine.

References

Spectroscopic Profile of meso-Ethambutol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for meso-ethambutol, an achiral stereoisomer of the antitubercular drug ethambutol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics based on its chemical structure and available data for ethambutol isomers. It also includes detailed experimental protocols for relevant analytical techniques.

Chemical Structure and Properties

meso-Ethambutol, chemically known as (2R,2'S)-2,2'-(ethylenediimino)dibutan-1-ol, is one of the three stereoisomers of ethambutol. Unlike the enantiomeric pair, (+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol, the meso form is achiral due to a plane of symmetry.

| Property | Value |

| IUPAC Name | (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol[1] |

| Molecular Formula | C₁₀H₂₄N₂O₂[1][2] |

| Molecular Weight | 204.31 g/mol [1][2] |

| Stereochemistry | Achiral (meso)[2] |

Spectroscopic Data

While experimentally obtained spectra for pure meso-ethambutol are not widely published, the following sections detail the expected spectroscopic data based on its structure and data from general ethambutol analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data for meso-Ethambutol

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.5 | m | 4H | -CH₂OH |

| H-2 | ~2.5 | m | 2H | -CH(CH₂CH₃)NH- |

| H-3 | ~1.4 | m | 4H | -CH₂CH₃ |

| H-4 | ~0.9 | t | 6H | -CH₂CH₃ |

| H-5 | ~2.7 | s | 4H | -NHCH₂CH₂NH- |

| -NH | Variable | br s | 2H | Amine protons |

| -OH | Variable | br s | 2H | Hydroxyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C-1 | ~65 | -CH₂OH | ||

| C-2 | ~60 | -CH(CH₂CH₃)NH- | ||

| C-3 | ~25 | -CH₂CH₃ | ||

| C-4 | ~10 | -CH₂CH₃ | ||

| C-5 | ~50 | -NHCH₂CH₂NH- |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

An IR spectrum of meso-ethambutol would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for meso-Ethambutol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| N-H stretch (secondary amine) | 3300-3500 | Medium |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-O stretch (primary alcohol) | 1000-1260 | Strong |

| C-N stretch (amine) | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of ethambutol, irrespective of the stereoisomer, typically involves electrospray ionization (ESI). The protonated molecule [M+H]⁺ is observed, and fragmentation provides structural information.

Table 3: Mass Spectrometry Data for Ethambutol

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 205.2 |

| Fragment Ion 1 | 116.1 |

| Fragment Ion 2 | 88.1 |

Experimental Protocols

General NMR and IR Spectroscopy Protocols

While specific experimental conditions for meso-ethambutol are not published, a general approach for obtaining NMR and IR spectra for a similar compound is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethambutol Analysis

The following protocol is a representative method for the quantification of ethambutol in biological samples, which can be adapted for the analysis of meso-ethambutol.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 1% formic acid).

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient program to achieve separation from other analytes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ethambutol: m/z 205.2 → 116.1

-

Internal Standard: (select appropriate transition).

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like meso-ethambutol.

Caption: Workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

The Role of Meso-Ethambutol in Tuberculosis Research: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent in the combination therapy for tuberculosis (TB), primarily valued for its role in preventing the emergence of drug resistance. The commercial drug, a simple diamine, exists as three distinct stereoisomers due to its two chiral centers. The antitubercular activity is almost exclusively found in the dextrorotatory (+)-(S,S)-enantiomer. The achiral meso-ethambutol isomer, along with the levorotatory (-)-(R,R)-enantiomer, exhibits significantly lower potency. However, the primary dose-limiting toxicity, optic neuritis, is equipotent across all three isomers. This critical fact has profound implications for its clinical use and research focus. This technical guide delves into the role of meso-ethambutol in TB research, highlighting its importance as a benchmark for stereospecific activity, summarizing key quantitative data, and detailing relevant experimental protocols. Its study reinforces the imperative for stereoselective synthesis in modern drug development to maximize the therapeutic index.

Ethambutol and its Stereoisomers

Ethambutol [(2S,2'S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol] contains two constitutionally symmetrical chiral centers. This structure gives rise to three stereoisomeric forms: an enantiomeric pair, (+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol, and an achiral diastereomer known as meso-ethambutol.[1][2] While structurally similar, these isomers have vastly different biological activities.

Stereospecificity of Antitubercular Activity and Toxicity

The clinical and research significance of ethambutol's stereoisomers lies in the stark difference between their therapeutic efficacy and their shared toxicity.

Antitubercular Activity

The antitubercular properties of ethambutol are overwhelmingly attributed to the (S,S)-enantiomer.[1] Studies have consistently demonstrated that it is significantly more potent than both the (R,R)-enantiomer and the meso-form. This stereoselectivity is crucial, as it dictates that only the (S,S) isomer provides a therapeutic benefit at standard clinical doses. The meso-isomer serves as a vital scientific control in these assessments, proving that the specific three-dimensional arrangement of the (S,S) form is essential for its mechanism of action.

Toxicity Profile

The most significant dose-dependent adverse effect of ethambutol is optic neuritis, which can lead to decreased visual acuity and red-green color blindness.[3][4] Critically, all three stereoisomers are considered almost equipotent in causing this side effect.[1][2]

This dichotomy—activity in one isomer, toxicity in all—is the primary reason that ethambutol was transitioned from its initial clinical use as a racemate to its current formulation as the pure (S,S)-enantiomer.[1] Using the pure, active isomer allows for a lower effective dose, which greatly improves the risk/benefit ratio by minimizing exposure to the components that contribute to toxicity without offering a therapeutic advantage.[1][2]

Data Presentation: Quantitative Comparison

The differences in potency among the stereoisomers have been quantified, providing clear evidence for the use of the unichiral (S,S)-ethambutol.

Table 1: Relative Potency of Ethambutol Stereoisomers

| Stereoisomer | Potency Relative to (S,S)-Ethambutol | Key Characteristic |

|---|---|---|

| (+)-(S,S)-Ethambutol | 1x (Baseline) | High antitubercular activity.[1][2] |

| meso-Ethambutol | ~12-16x less potent | Low antitubercular activity.[1][2] |

| (-)-(R,R)-Ethambutol | ~200-500x less potent | Negligible antitubercular activity.[5] |

Mechanism of Action

Ethambutol is a bacteriostatic agent that targets the integrity of the mycobacterial cell wall.[6][7] Its primary mechanism involves the inhibition of a key enzyme, arabinosyl transferase, which is encoded by the embB gene.[3][8]

This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinogalactan, a critical component that forms the mycolyl-arabinogalactan-peptidoglycan complex of the mycobacterial cell wall.[3][9] By inhibiting arabinosyl transferase, ethambutol disrupts the synthesis of arabinogalactan, which in turn prevents the formation of the complete cell wall complex. This leads to increased permeability of the cell wall, making the bacterium more susceptible to other drugs and inhibiting its growth.[3]

Experimental Protocols

The study of meso-ethambutol's role is intrinsically linked to experiments designed to isolate active isomers and assess antitubercular efficacy.

Stereoselective Synthesis of (S,S)-Ethambutol

The goal of synthesis is to produce the enantiomerically pure (S,S)-ethambutol to maximize therapeutic effect. Numerous methods exist, often starting from a chiral precursor.

General Protocol Outline (Example using a Chiral Diol): [5][10][11]

-

Protection: Start with a chiral precursor like (R)-butane-1,2-diol. Protect the primary alcohol group using a protecting agent (e.g., TBDMSCl) to ensure selective reaction at the secondary alcohol.

-

Activation: Activate the secondary alcohol by converting it into a good leaving group (e.g., a mesylate).

-

Nucleophilic Substitution: Introduce an azide group via an SN2 reaction with sodium azide. This step inverts the stereocenter.

-

Reduction of Azide: Reduce the azide group to a primary amine (e.g., via hydrogenation over a Pd/C catalyst).

-

Dimerization: React two molecules of the resulting chiral amine with an ethylene linker (e.g., 1,2-dichloroethane or a glyoxal derivative followed by reduction) to form the diamine structure.

-

Deprotection: Remove the protecting groups from the primary alcohols to yield the final (S,S)-ethambutol product.

Determination of Antitubercular Activity (Resazurin Microtiter Assay)

The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[12][13]

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard (e.g., No. 1).

-

Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the test compounds (e.g., (S,S)-EMB, meso-EMB) in the broth. Include positive control wells (bacteria, no drug) and negative control wells (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative controls).

-

Incubation: Seal the plate in a plastic bag and incubate at 37°C for approximately 7 days.

-

Addition of Indicator: Add a sterile resazurin salt solution to each well. Resazurin is a blue cell viability indicator.

-

Second Incubation: Re-incubate the plate overnight (18-24 hours).

-

Result Interpretation: Metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Analysis of Ethambutol Resistance

Resistance to ethambutol is primarily linked to mutations in the embB gene. Identifying these mutations is key to understanding resistance mechanisms.

Protocol Outline:

-

Isolate Culture: Culture EMB-resistant and EMB-susceptible clinical isolates of M. tuberculosis.

-

Genomic DNA Extraction: Extract genomic DNA from the cultured mycobacterial cells using a combination of enzymatic lysis (e.g., lysozyme) and mechanical disruption, followed by a standard DNA purification protocol.

-

PCR Amplification: Amplify the target region of the embB gene (particularly the region containing codon 306) using specific primers and Polymerase Chain Reaction (PCR).

-

DNA Sequencing: Purify the PCR product and sequence it using a DNA sequencing method (e.g., Sanger sequencing or Next-Generation Sequencing).[16]

-

Sequence Analysis: Align the obtained sequence with a reference wild-type embB sequence (e.g., from the H37Rv strain) to identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Conclusion

The role of meso-ethambutol in tuberculosis research is primarily that of a stereochemical benchmark. While possessing minimal intrinsic antitubercular activity, its study has been indispensable in establishing the profound stereospecificity of ethambutol's action. The discovery that the desired therapeutic effect resides in the (S,S)-enantiomer, while the dose-limiting toxicity is shared across all isomers, has fundamentally shaped its clinical application. This has driven the development of highly efficient stereoselective synthesis routes to produce enantiomerically pure (S,S)-ethambutol, thereby maximizing the drug's safety and efficacy. For researchers and drug developers, the story of meso-ethambutol serves as a classic and compelling case study on the critical importance of stereochemistry in pharmacology.

References

- 1. Chiral drugs - Wikipedia [en.wikipedia.org]

- 2. Ethambutol – Chiralpedia [chiralpedia.com]

- 3. youtube.com [youtube.com]

- 4. Ethambutol toxicity: Expert panel consensus for the primary prevention, diagnosis and management of ethambutol-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. youtube.com [youtube.com]

- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ACG Publications - Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 13. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTI- TUBERCULOSIS ACTIVITY OF TEST SAMPLE USING RESAZURIN MICROTITER ASSAY PLATE METHOD | Research SOP [researchsop.com]

- 15. academic.oup.com [academic.oup.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to meso-Ethambutol as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. It is a chiral molecule with two stereogenic centers, existing as three stereoisomers: the dextrorotatory (S,S)-enantiomer, the levorotatory (R,R)-enantiomer, and the achiral meso-form ((R,S)-ethambutol). The therapeutic activity of ethambutol resides almost exclusively in the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso isomers.[1] Conversely, the primary dose-limiting toxicity, optic neuritis, is associated with all three isomers. Consequently, the control of stereoisomeric impurities is a critical aspect of quality control for ethambutol drug substance and drug products.

This technical guide provides a comprehensive overview of meso-ethambutol, its role as a reference standard in pharmaceutical analysis, and detailed methodologies for its identification, quantification, and control.

The Role of meso-Ethambutol as a Reference Standard

meso-Ethambutol is a critical reference standard for the following applications in pharmaceutical analysis:

-

Impurity Profiling: As a known impurity in the synthesis of (S,S)-ethambutol, a well-characterized meso-ethambutol reference standard is essential for the accurate identification and quantification of this impurity in the active pharmaceutical ingredient (API) and finished drug product.

-

Method Validation: It is used in the validation of analytical methods, particularly chiral high-performance liquid chromatography (HPLC) methods, to demonstrate specificity, linearity, accuracy, and precision for the determination of the meso-isomer.

-

Stability Studies: meso-Ethambutol can be monitored during stability studies of the drug substance and product to assess the potential for epimerization or degradation that might lead to an increase in its concentration over time.

Physicochemical Properties of meso-Ethambutol

A summary of the key physicochemical properties of meso-ethambutol is provided in the table below.

| Property | Value |

| Chemical Name | (2R,2'S)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol |

| Synonyms | (meso)-Ethambutol, (R,S)-Ethambutol, Ethambutol Related Compound A (USP), Ethambutol Impurity B (EP) |

| CAS Number | 10054-06-5 |

| Molecular Formula | C10H24N2O2[2][3] |

| Molecular Weight | 204.31 g/mol [2][3] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

Characterization of meso-Ethambutol Reference Standard

A reference standard of meso-ethambutol must be thoroughly characterized to ensure its identity, purity, and potency. The following table summarizes typical analytical tests and acceptance criteria for a meso-ethambutol reference standard.

| Test | Method | Acceptance Criteria |

| Identification | ||

| Infrared Spectroscopy (IR) | USP <197K> | The IR spectrum corresponds to that of a qualified reference standard of meso-ethambutol. |

| ¹H NMR Spectroscopy | 400 MHz, DMSO-d6 | The spectrum is consistent with the chemical structure of meso-ethambutol. |

| Mass Spectrometry (MS) | ESI-MS | The observed mass corresponds to the molecular weight of meso-ethambutol. |

| Purity | ||

| Chiral HPLC | Validated Chiral HPLC Method | NLT 99.5% |

| Water Content | Karl Fischer Titration (USP <921>) | NMT 0.5% |

| Residue on Ignition | USP <281> | NMT 0.1% |

| Heavy Metals | USP <231> | NMT 20 ppm |

| Assay | ||

| Titrimetry | Perchloric acid titration | 99.0% - 101.0% (on the anhydrous basis) |

| Quantitative NMR (qNMR) | ¹H NMR with internal standard | 99.0% - 101.0% |

Experimental Protocols

This section provides detailed experimental protocols for key analytical procedures related to the analysis of meso-ethambutol.

Chiral High-Performance Liquid Chromatography (HPLC) for the Determination of Ethambutol Stereoisomers

This method is suitable for the separation and quantification of (S,S)-ethambutol, (R,R)-ethambutol, and meso-ethambutol.

5.1.1 Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase |

| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

5.1.2 Preparation of Solutions

-

Diluent: Mobile Phase

-

Standard Solution: Accurately weigh about 10 mg of meso-Ethambutol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Test Solution: Accurately weigh about 10 mg of Ethambutol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5.1.3 System Suitability

-

Inject the Standard Solution and record the chromatogram.

-

The resolution between the meso-ethambutol peak and any other stereoisomer peak should be not less than 2.0.

-

The tailing factor for the meso-ethambutol peak should be not more than 2.0.

-

The relative standard deviation for replicate injections should be not more than 2.0%.

5.1.4 Procedure

-

Inject the diluent as a blank.

-

Inject the Standard Solution and the Test Solution.

-

Identify the peaks of the different stereoisomers based on their retention times relative to the standard.

-

Calculate the percentage of meso-ethambutol in the Ethambutol drug substance using the area normalization method.

Forced Degradation Study of Ethambutol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

5.2.1 Stress Conditions

-

Acid Hydrolysis: Reflux 10 mg of ethambutol in 10 mL of 0.1 N HCl at 80°C for 4 hours. Neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Reflux 10 mg of ethambutol in 10 mL of 0.1 N NaOH at 80°C for 4 hours. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Store 10 mg of ethambutol in 10 mL of 3% H₂O₂ at room temperature for 24 hours.[4]

-

Thermal Degradation: Expose solid ethambutol to 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of ethambutol (1 mg/mL in water) to UV light (254 nm) and visible light for an appropriate duration.

5.2.2 Analysis

-

Analyze the stressed samples using a validated stability-indicating HPLC method (a reverse-phase C18 column is typically used).

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main ethambutol peak.

-

Perform peak purity analysis to ensure that the ethambutol peak is free from co-eluting degradation products.

Synthesis and Purification of meso-Ethambutol

meso-Ethambutol can be synthesized by reacting racemic 2-amino-1-butanol with 1,2-dichloroethane. The resulting mixture of stereoisomers can then be separated by fractional crystallization or preparative chromatography to isolate the meso form.

5.3.1 Synthesis

-

To a stirred solution of racemic 2-amino-1-butanol in a suitable solvent (e.g., ethanol), add 1,2-dichloroethane.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

5.3.2 Purification

-

The crude product, a mixture of (S,S)-, (R,R)-, and meso-ethambutol, is dissolved in a minimal amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to induce crystallization. The different stereoisomers may exhibit different solubilities, allowing for their separation.

-

Collect the crystals by filtration and analyze their stereoisomeric purity by chiral HPLC.

-

Repeat the recrystallization process until the desired purity of meso-ethambutol is achieved.

-

Alternatively, preparative chiral HPLC can be employed for the isolation of high-purity meso-ethambutol.

Visualization of Key Processes

Mechanism of Action of Ethambutol

Ethambutol exerts its antimycobacterial effect by inhibiting arabinosyl transferases, enzymes essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the formation of arabinogalactan, a key component of the cell wall.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of meso-Ethambutol

Introduction

Ethambutol is an antituberculosis agent that contains two stereogenic centers, resulting in three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and the achiral meso-ethambutol.[1] The therapeutic activity is primarily associated with the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso forms.[1] For research purposes, such as in vitro studies, analytical standard development, or toxicological assessments, the availability of pure meso-ethambutol is essential. This document provides a detailed protocol for the synthesis of a stereoisomeric mixture of ethambutol and the subsequent purification of the meso isomer.

Synthesis of a Stereoisomeric Mixture of Ethambutol

The synthesis of the stereoisomeric mixture of ethambutol is achieved through the reaction of racemic 2-aminobutanol with 1,2-dichloroethane. This reaction yields a mixture of (S,S)-, (R,R)-, and meso-ethambutol.

1.1. Experimental Protocol: Synthesis of Ethambutol Stereoisomeric Mixture

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 2-aminobutanol | 89.14 | 44.57 g | 0.5 |

| 1,2-dichloroethane | 98.96 | 12.37 g | 0.125 |

| Sodium Hydroxide | 40.00 | 10.00 g | 0.25 |

Procedure:

-

A mixture of racemic 2-aminobutanol (0.5 mol) and 1,2-dichloroethane (0.125 mol) is heated with stirring to 80°C.

-

The temperature of the reaction mixture will exothermically rise. Maintain the temperature at approximately 95°C.

-

Slowly add sodium hydroxide (0.25 mol) to the reaction mixture. The temperature may rise to 110°C.

-

After the addition of sodium hydroxide is complete, continue stirring the mixture at 110°C for 1 hour.

-

Cool the mixture to 70°C and remove the excess 2-aminobutanol by vacuum distillation.

-

The remaining residue contains the crude mixture of ethambutol stereoisomers.

1.2. Synthesis Workflow

Purification of meso-Ethambutol

The separation of meso-ethambutol from the enantiomeric pair ((S,S)- and (R,R)-ethambutol) is possible due to the differences in their physical properties as diastereomers. Fractional crystallization is a suitable method for this separation.

2.1. Experimental Protocol: Fractional Crystallization

Materials and Reagents:

| Reagent |

| Crude ethambutol stereoisomeric mixture |

| Methanol |

| Acetone |

Procedure:

-

Dissolve the crude ethambutol mixture in a minimal amount of hot methanol.

-

Slowly cool the solution to room temperature to allow for initial crystal formation.

-

Further cool the solution in an ice bath (0-4°C) to maximize crystallization.

-

Collect the first crop of crystals by vacuum filtration. This crop will be enriched in the meso isomer due to its lower solubility in methanol compared to the racemic mixture.

-

Recrystallize the collected crystals from a methanol/acetone solvent system. The ratio of methanol to acetone should be optimized to achieve the best separation.

-

Repeat the recrystallization process until a constant melting point is achieved and the purity is confirmed by analytical methods such as HPLC or NMR.

-

The mother liquor from each crystallization step, which is enriched in the (S,S) and (R,R) enantiomers, can be concentrated and subjected to further crystallization to recover more of the meso isomer or to isolate the racemic pair.

2.2. Purification Workflow

Characterization of meso-Ethambutol

The identity and purity of the synthesized meso-ethambutol should be confirmed using standard analytical techniques.

3.1. Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C10H24N2O2 |

| Molar Mass | 204.31 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 136-138 °C |

| CAS Number | 10054-06-5 |

| 1H NMR (CDCl3, δ) | 0.95 (t, 6H, 2xCH3), 1.50 (m, 4H, 2xCH2CH3), 2.50 (m, 2H, NCH), 2.70 (s, 4H, NCH2CH2N), 3.35 (dd, 2H, CH2OH), 3.65 (dd, 2H, CH2OH) |

| 13C NMR (CDCl3, δ) | 10.5 (2C), 25.0 (2C), 49.0 (2C), 64.0 (2C), 65.0 (2C) |

| IR (KBr, cm-1) | 3300-3100 (O-H, N-H stretching), 2950-2850 (C-H stretching), 1460 (C-H bending), 1100 (C-N stretching), 1050 (C-O stretching) |

Disclaimer: The provided NMR and IR data are predicted values and should be confirmed by experimental analysis of the synthesized compound.

For research purposes, it is crucial to perform a thorough characterization of the synthesized meso-ethambutol to ensure its purity and structural integrity before use in any biological or chemical assays.

References

Chiral Separation of Ethambutol Isomers: Application Notes and Protocols for Researchers

Introduction

Ethambutol is an essential first-line bacteriostatic antibiotic used in the treatment of tuberculosis. The drug molecule possesses two chiral centers, resulting in three possible stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-form. The therapeutic activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso isomers.[1] Conversely, all three isomers are associated with the principal side effect of optic neuritis.[1] This significant difference in pharmacological activity and shared toxicity profile underscores the critical importance of accurate chiral separation techniques for the analysis of ethambutol in pharmaceutical research, development, and quality control.

This document provides detailed application notes and protocols for the chiral separation of ethambutol isomers, with a primary focus on High-Performance Liquid Chromatography (HPLC). This method has been selected due to the availability of established methodologies in the scientific literature. While Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also viable techniques for chiral separations, specific, validated protocols for ethambutol are less commonly reported.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is based on the work of Blessington and Beiraghi, which employs pre-column derivatization to enhance chromatographic resolution and UV detection.

Principle

This method relies on the derivatization of the ethambutol isomers with a chromophore-containing reagent, followed by separation on a chiral stationary phase (CSP). The derivatization step serves two purposes: it introduces a UV-absorbing moiety, allowing for sensitive detection, and it can enhance the chiral recognition by the CSP. The separation is achieved through differential interactions between the derivatized enantiomers and the chiral environment of the stationary phase.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Preparation:

-

Accurately weigh and dissolve the ethambutol standard (containing all three isomers) in a suitable solvent (e.g., methanol) to a known concentration.

-

Prepare a stock solution of the internal standard, N,N'-dibenzylethylenediamine, in the same solvent.

-

-

Derivatization Procedure (Perbenzoylation):

-

To a solution of ethambutol in pyridine, add benzoyl chloride.

-

The reaction can be carried out at room temperature. The exact reaction time and stoichiometry should be optimized, but a slight excess of benzoyl chloride is typically used.

-

After the reaction is complete, the reaction mixture may need to be quenched (e.g., with water or a dilute acid) and the derivatized product extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extract should be dried (e.g., over anhydrous sodium sulfate) and the solvent evaporated.

-

Reconstitute the dried residue in the HPLC mobile phase.

-

2. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Chiral Stationary Phase | Pirkle covalent bonded column: 3,5-dinitrobenzoyl-D-phenylglycine (CSP-1) |

| Mobile Phase | Hexane:Isopropanol (exact ratio to be optimized, e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min (typical, may require optimization) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection Wavelength | 230 nm |

| Injection Volume | 10-20 µL |

| Internal Standard | N,N'-dibenzylethylenediamine |

3. Data Analysis:

-

Identify the peaks corresponding to the derivatized (S,S), (R,R), and meso isomers of ethambutol, as well as the internal standard.

-

Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

-

Quantify the amount of each isomer using the peak areas and the internal standard for calibration.

Quantitative Data

The following table summarizes the expected elution order and provides a template for recording experimental data. Specific retention times and resolution factors will vary depending on the exact chromatographic conditions and instrumentation.

| Isomer | Expected Elution Order | Retention Time (min) | Resolution (Rs) |

| (R,R)-Ethambutol | 1 | User Determined | - |

| (S,S)-Ethambutol | 2 | User Determined | User Determined |

| meso-Ethambutol | 3 | User Determined | User Determined |

| Internal Standard | User Determined | User Determined | - |

Experimental Workflow Diagram

Caption: HPLC workflow for the chiral separation of ethambutol isomers.

Alternative Techniques: GC and CE

While detailed, validated protocols for the chiral separation of ethambutol isomers using Gas Chromatography (GC) and Capillary Electrophoresis (CE) are not as readily available in the literature, these techniques represent viable alternatives.

Gas Chromatography (GC)

A potential GC method would likely involve a derivatization step to increase the volatility of the ethambutol isomers. Trimethylsilylation is a common derivatization technique for compounds containing hydroxyl and amine groups. The derivatized isomers would then be separated on a chiral capillary column, often coated with a cyclodextrin derivative.

Potential GC Workflow Diagram:

Caption: Potential GC workflow for ethambutol isomer separation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption. For the chiral separation of ethambutol, a chiral selector, such as a cyclodextrin derivative, would be added to the background electrolyte. The separation is based on the differential interaction of the ethambutol isomers with the chiral selector, leading to different electrophoretic mobilities.

Potential CE Workflow Diagram:

Caption: Potential CE workflow for ethambutol isomer separation.

Conclusion

The chiral separation of ethambutol isomers is a critical analytical challenge in the development and quality control of this important antitubercular drug. The HPLC method detailed in this document provides a robust starting point for researchers. While GC and CE offer alternative approaches, further method development and validation would be required to establish them for routine use in the analysis of ethambutol stereoisomers. The successful implementation of these techniques will contribute to ensuring the safety and efficacy of ethambutol-containing pharmaceuticals.

References

Application Notes and Protocols for the HPLC Analysis of Ethambutol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is an essential medication in the treatment of tuberculosis, a disease that continues to pose a significant global health challenge. The ethambutol molecule possesses two chiral centers, leading to the existence of three stereoisomers: the potent antituberculosis agent (+)-(S,S)-ethambutol, its enantiomer (-)-(R,R)-ethambutol, and the diastereomeric meso-form. The therapeutic activity of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which is reported to be 500 and 12 times more potent than the (R,R) and meso forms, respectively[1]. The other isomers are not only less effective but can also contribute to unwanted side effects. Consequently, the stereochemical purity of ethambutol is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these stereoisomers.

This document provides detailed application notes and protocols for two distinct HPLC methods for the analysis of ethambutol stereoisomers, catering to the needs of researchers, scientists, and drug development professionals. The methods described herein utilize different chiral separation strategies: pre-column derivatization followed by separation on a chiral stationary phase (CSP), and chiral ligand-exchange chromatography.

Method 1: Pre-column Derivatization with a Pirkle-Type Chiral Stationary Phase

This method, based on the work of Blessington and Beiraghi, involves the derivatization of ethambutol stereoisomers with benzoyl chloride to form UV-active, diastereomeric derivatives that can be resolved on a Pirkle-type chiral stationary phase.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the ethambutol stereoisomer reference standards and the internal standard, N,N'-dibenzylethylenediamine, in a suitable solvent such as methanol.

-

Derivatization Procedure:

-

To a solution of ethambutol stereoisomers in pyridine, add benzoyl chloride.

-

The reaction mixture is then subjected to perbenzoylation.

-

After the reaction is complete, the resulting benzoylated derivatives are extracted and reconstituted in the mobile phase for HPLC analysis.

-

2. HPLC Conditions:

| Parameter | Setting |

| Column | Pirkle Covalent Bonded Column (3,5-dinitrobenzoyl-D-phenylglycine CSP) |